molecular formula C20H20FNO5S B2386693 12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097893-47-3

12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2386693
CAS No.: 2097893-47-3
M. Wt: 405.44
InChI Key: FBVHSMYOMXANPE-UHFFFAOYSA-N
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Description

12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C20H20FNO5S and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications

Reactions of Benzocyclic β-Keto Esters with Sulfonyl Azides

The study by Benati, Nanni, and Spagnolo (1999) explored the reactions of 2-ethoxycarbonyl-1-benzosuberone with various sulfonyl azides, including 4-methoxybenzenesulfonyl azide, under different solvents. This research provides insight into how the electronic features of sulfonyl azides and solvent polarity affect azidation and Favorskii-type ring contraction, which are relevant for synthesizing complex organic structures similar to the compound (Benati, Nanni, & Spagnolo, 1999).

Synthesis of Complex Organic Structures

Shishov et al. (2014) detailed the synthesis of 5-hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from 1-benzyloxy-4-bromo-2-methoxybenzene. This study demonstrates the synthetic route for complex organic structures that share similarities with the target compound, emphasizing the utility of such methods in creating bioisosteric analogues potentially relevant for drug design and discovery (Shishov et al., 2014).

Activating Hydroxyl Groups with Fluorobenzenesulfonyl Chloride

The work by Chang et al. (1992) on activating hydroxyl groups using 4-fluorobenzenesulfonyl chloride highlights the compound's utility in covalently attaching biologicals to solid supports. This method's application could be instrumental in developing targeted drug delivery systems or surface modifications for biomedical applications (Chang, Gee, Smith, & Lake, 1992).

Properties

IUPAC Name

12-(4-fluorophenyl)sulfonyl-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5S/c1-20-11-16(15-9-6-13(26-3)10-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVHSMYOMXANPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)F)C4=C(O2)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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